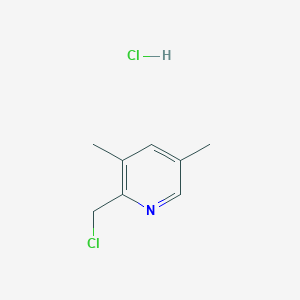

Clorhidrato de 2-(clorometil)-3,5-dimetilpiridina

Descripción general

Descripción

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is an organohalide compound that consists of a pyridine core bearing a chloromethyl group. It is one of the derivatives of pyridine, which is a basic heterocyclic organic compound. This compound is known for its use as an alkylating agent and as a precursor to various pyridine-containing ligands .

Aplicaciones Científicas De Investigación

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride has a wide range of applications in scientific research:

Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Mecanismo De Acción

- Mechlorethamine primarily targets DNA. As an alkylating agent , it attaches alkyl groups to DNA bases, leading to DNA fragmentation. Repair enzymes attempt to replace the alkylated bases, but this process prevents DNA synthesis and RNA transcription from the affected DNA .

- Additionally, mechlorethamine forms cross-links (bonds between atoms in the DNA), preventing DNA separation for synthesis or transcription. It can also induce mispairing of nucleotides, resulting in mutations .

Target of Action

Análisis Bioquímico

Cellular Effects

It has been used as a spacer cation additive in the development of perovskite solar cells, where it was found to facilitate the crystallization of perovskite and stitch the grain boundaries, improving the device’s photoelectric conversion efficiency and mechanical stability .

Molecular Mechanism

As an alkylating agent, it may interact with biomolecules through the addition of an alkyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride typically involves the chloromethylation of 3,5-dimethylpyridine. One common method includes dissolving 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine into toluene, followed by the addition of a toluene solution of triphosgene at low temperatures (0 to 10°C). After the reaction is complete, a small amount of methanol is added, and the acidic gas is removed under reduced pressure. The reaction mixture is then centrifuged and dried to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium methoxide, 1-(4-chloro-phenyl)imidazole-2-thione, and 4,6-dimethyl-pyrimidine-2-thiol.

Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Products include methylsulphinyl derivatives and other substituted pyridine compounds.

Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the original compound.

Comparación Con Compuestos Similares

2-Chloromethylpyridine: Another isomeric form with similar reactivity but different substitution patterns on the pyridine ring.

3,5-Dimethyl-4-methoxy-2-chloromethylpyridine: A derivative with an additional methoxy group, which can influence its chemical properties and reactivity.

2-Chloromethyl-4-methylquinazoline: A related compound with a quinazoline core, used in similar applications but with distinct structural features.

Uniqueness: 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications.

Actividad Biológica

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride (CAS No. 37052-78-1) is a chlorinated pyridine derivative that has garnered interest due to its potential biological activities, particularly in pharmaceutical applications. This compound is characterized by its unique structural features, which may contribute to its interactions with biological systems.

- Molecular Formula : C8H10ClN

- Molecular Weight : 155.62 g/mol

- Solubility : Soluble in water, indicating potential for bioavailability in biological systems.

Biological Activity Overview

The biological activity of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride has been explored in various contexts, particularly focusing on its potential as an anticancer agent and its effects on enzymatic activities.

Anticancer Potential

Research indicates that compounds related to 2-(Chloromethyl)-3,5-dimethylpyridine may exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that similar pyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of specific signaling pathways and the inhibition of key enzymes involved in cancer progression.

- Case Study : In vitro studies have demonstrated that certain pyridine derivatives can inhibit the growth of A549 human lung adenocarcinoma cells. The mechanism involves the induction of apoptosis and modulation of sirtuin 1 (SIRT1) activity, a protein implicated in cancer cell survival and metabolism .

Enzymatic Inhibition

Another significant aspect of the biological activity of this compound is its potential as an inhibitor of specific enzymes such as potassium ion-dependent adenosine triphosphatase (ATPase). This inhibition is critical in contexts like gastric acid secretion and could position these compounds as candidates for anti-ulcer therapies.

- Experimental Evidence : In studies involving male Wistar rats, compounds similar to 2-(Chloromethyl)-3,5-dimethylpyridine were administered to evaluate their effect on gastric juice acidity. Results indicated a dose-dependent reduction in gastric acid secretion, suggesting potential therapeutic applications for gastrointestinal disorders .

Summary of Biological Activities

Mechanistic Insights

The mechanisms underlying the biological activities of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride involve:

- Apoptosis Induction : Activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.

- Enzyme Modulation : Competitive inhibition of ATPase leading to decreased gastric acid production.

Propiedades

IUPAC Name |

2-(chloromethyl)-3,5-dimethylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6-3-7(2)8(4-9)10-5-6;/h3,5H,4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCKCIHKYBTWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CCl)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611856 | |

| Record name | 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73590-93-9 | |

| Record name | 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.